Product packaging for Ethoxysanguinarine(Cat. No.:CAS No. 28342-31-6)

Ethoxysanguinarine

Cat. No.: B162206
CAS No.: 28342-31-6
M. Wt: 377.4 g/mol
InChI Key: FCEXWTOTHXCQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxysanguinarine (CAS 2447-54-3) is a benzophenanthridine alkaloid naturally found in Macleaya cordata and is a derivative of sanguinarine . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Research into this compound has revealed significant potential in oncology, demonstrating potent anti-tumor activity against various cancer cell lines, including breast cancer and colorectal cancer . Its mechanism of action is multifaceted. In breast cancer cells, this compound has been identified as a novel direct activator of AMP-activated protein kinase (AMPK) . By binding to and stabilizing AMPK, it triggers downstream autophagy and inhibits cell viability . In colorectal cancer models, the compound exerts its effects by inhibiting the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) . This inhibition leads to the activation of the tumor suppressor PP2A and the subsequent dephosphorylation and inactivation of Akt, ultimately inducing apoptosis . Studies also indicate that this compound exhibits favorable pharmacokinetic properties, supporting its suitability for further investigative research . Researchers value this compound for its ability to target key regulatory pathways involved in cell survival and proliferation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO5 B162206 Ethoxysanguinarine CAS No. 28342-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEXWTOTHXCQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415720
Record name 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28342-31-6
Record name 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Activities of Ethoxysanguinarine

Anti-neoplastic Activities

Mechanisms of Apoptosis Induction

Ethoxysanguinarine (Eth) induces apoptosis in cancer cells through several distinct but interconnected mechanisms. These include the regulation of critical signaling pathways that control cell survival and death, the activation of cellular energy sensors that trigger catabolic processes like autophagy, and the initiation of the caspase cascade, which executes the final stages of apoptosis.

A primary mechanism by which this compound exerts its anti-cancer effects is by targeting the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). spandidos-publications.comnih.gov CIP2A is overexpressed in many human cancers and functions by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). spandidos-publications.comnih.gov

Research has shown that this compound effectively downregulates the expression of CIP2A at both the mRNA and protein levels in cancer cells. spandidos-publications.com This reduction in CIP2A relieves the inhibition on PP2A, leading to an increase in PP2A's phosphatase activity. spandidos-publications.comnih.gov Activated PP2A, in turn, dephosphorylates and inactivates Protein Kinase B (Akt), a crucial node in cell survival signaling. spandidos-publications.comnih.gov Studies in colorectal and lung cancer cells have demonstrated that treatment with this compound leads to a significant decrease in phosphorylated Akt (p-Akt) levels, while the total Akt levels remain largely unchanged. spandidos-publications.comnih.gov The inhibition of the CIP2A/PP2A/Akt signaling cascade by this compound ultimately promotes cancer cell apoptosis. spandidos-publications.com This is further supported by findings that knocking down CIP2A sensitizes cancer cells to this compound-induced apoptosis, whereas overexpressing CIP2A confers resistance. spandidos-publications.comnih.gov

Table 1: Key Proteins in the CIP2A/PP2A/Akt Pathway Modulated by this compound

Protein Function Effect of this compound Source
CIP2A Oncoprotein; inhibitor of PP2A Downregulation of expression spandidos-publications.comnih.gov
PP2A Tumor suppressor; phosphatase Increased activity spandidos-publications.comnih.gov

| Akt (p-Akt) | Promotes cell survival and proliferation | Decreased phosphorylation (inactivation) | spandidos-publications.comnih.gov |

This compound has been identified as a novel, direct activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. frontiersin.orgnih.gov AMPK activation plays a tumor-suppressive role and can trigger autophagy, a cellular process of self-digestion that can lead to cell death in cancer. frontiersin.orgnih.gov

Studies, particularly in breast cancer cells, have shown that this compound treatment significantly increases the phosphorylation of AMPK at Threonine 172, which is required for its full activation. frontiersin.orgnih.gov Computational docking and affinity assays have confirmed that this compound directly binds to an allosteric site on AMPK, stabilizing its active conformation. frontiersin.orgnih.gov

Once activated, AMPK exerts its effects on autophagy primarily through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. frontiersin.orgnih.gov this compound-activated AMPK leads to decreased phosphorylation of mTORC1 and its downstream effectors, such as p70S6K and 4E-BP1. frontiersin.org This inhibition of mTORC1 is a key step in initiating autophagy. frontiersin.orgnih.gov The induction of autophagy by this compound contributes to its anti-proliferative effects, as inhibiting AMPK activity was found to attenuate both this compound-induced autophagy and cell proliferation inhibition. frontiersin.orgnih.gov

This compound-induced apoptosis is executed through the activation of caspase-dependent pathways. spandidos-publications.com Caspases are a family of proteases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. medsci.org

Treatment with this compound has been shown to trigger both the intrinsic and extrinsic apoptotic pathways. researchgate.netnih.gov This is evidenced by the activation of initiator caspases, such as caspase-9 (associated with the intrinsic, mitochondrial pathway) and caspase-8 (associated with the extrinsic, death receptor pathway). researchgate.netnih.gov The activation of these initiator caspases converges on the activation of effector caspases, most notably caspase-3. spandidos-publications.comresearchgate.netnih.gov Activated caspase-3 is responsible for cleaving key cellular proteins, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.netresearcher.life Studies have confirmed that this compound treatment leads to the cleavage of PARP and the precursors of caspase-3 and caspase-9, confirming that it induces apoptosis in a caspase-dependent manner. spandidos-publications.comresearchgate.netresearcher.life

Anti-proliferative Effects on Cancer Cell Lines

This compound demonstrates significant anti-proliferative activity against various human colorectal carcinoma (CRC) cell lines. spandidos-publications.com It effectively inhibits the viability and colony formation of CRC cells at low micromolar concentrations. spandidos-publications.com The anti-proliferative effect is dose-dependent, and the sensitivity to this compound varies among different CRC cell lines. spandidos-publications.commedchemexpress.com

Studies using MTT assays have determined the half-maximal inhibitory concentrations (IC50) for several CRC cell lines, highlighting its potency. For instance, the IC50 values after 48 hours of treatment have been reported to be 3.57 µM for SW620 cells, 6.55 µM for HT29 cells, 7.19 µM for HCT116 cells, and 9.37 µM for SW480 cells. medchemexpress.com These findings underscore the potential of this compound as an agent that can suppress the growth of colorectal cancer. spandidos-publications.com

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

Cell Line Type IC50 Value (µM) Source
SW620 Colorectal Adenocarcinoma 3.57 medchemexpress.com
HT29 Colorectal Adenocarcinoma 6.55 medchemexpress.com
HCT116 Colorectal Carcinoma 7.19 medchemexpress.com

| SW480 | Colorectal Adenocarcinoma | 9.37 | medchemexpress.com |

Breast Carcinoma

This compound (ESG) has demonstrated significant activity against various breast cancer cell lines. mdpi.com Research shows it exhibits strong inhibitory effects on seven different breast cancer cell lines, including MCF-7, MDA-MB-231, sk-br3, MDA-MB-436, MDA-MB-468, MDA-MB-453, and MDA-MB-435S, with IC50 values ranging from 2.63 to 9.15 μM. mdpi.com

Studies using MCF7 and MDA-MB-231 human breast cancer cells revealed that ESG inhibits cell viability and induces apoptosis, or programmed cell death. researchgate.netnih.gov The mechanism behind this involves the activation of both intrinsic and extrinsic apoptotic pathways, confirmed by the activation of caspase-8, caspase-9, and caspase-3. researchgate.netnih.gov

Furthermore, at lower concentrations, this compound has been found to induce autophagy in breast cancer cells. frontiersin.orgnih.gov This process is mediated by the upregulation of AMP-activated protein kinase (AMPK) activity. frontiersin.orgnih.gov this compound acts as a direct activator of AMPK, which in turn inhibits the mTORC1 signaling pathway, leading to autophagy and the inhibition of cancer cell proliferation. frontiersin.org

Table 1: Inhibitory Concentration (IC50) of this compound in Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Subtype IC50 Value (μM) Reference
MDA-MB-435S Melanoma (Historically misidentified as breast cancer) 2.63 mdpi.com
MDA-MB-468 Triple-Negative 3.12 mdpi.com
MDA-MB-231 Triple-Negative 4.15 mdpi.com
MDA-MB-436 Triple-Negative 5.53 mdpi.com
SK-BR-3 HER2-Positive 6.75 mdpi.com
MCF-7 ER-Positive 8.24 mdpi.com
MDA-MB-453 HER2-Positive 9.15 mdpi.com
Lung Adenocarcinoma

The anti-tumor effects of this compound have also been evaluated in lung cancer cells. nih.gov The compound has been shown to inhibit the proliferation of various lung cancer cell lines, including adenocarcinoma, squamous cell carcinoma, and large cell carcinoma. nih.govacs.org

A key mechanism of action in lung cancer is the downregulation of the oncoprotein "cancerous inhibitor of protein phosphatase 2A" (CIP2A). nih.govacs.orgmdpi.com this compound effectively reduces CIP2A at both the protein and mRNA levels. nih.gov This leads to the activation of protein phosphatase 2A (PP2A) and the subsequent inactivation of downstream signaling molecules like c-Myc and phosphorylated Akt (pAkt), which are crucial for cell survival and proliferation. nih.govacs.org By targeting the CIP2A/PP2A/Akt pathway, this compound induces apoptosis and inhibits the growth of lung cancer cells. nih.gov

Anti-metastatic Potentials

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. This compound has shown potential in inhibiting this process.

Research has demonstrated that this compound can reduce the migration and invasion of breast cancer cells by modulating the Hakai/E-cadherin/N-cadherin signaling pathway. researchgate.net Hakai is an E3 ubiquitin ligase that promotes the degradation of the E-cadherin complex. researchgate.netoatext.com E-cadherin is a crucial protein for maintaining cell-to-cell adhesion in epithelial tissues; its loss is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. researchgate.netfrontiersin.org

This compound attenuates the metastatic process by inhibiting Hakai. researchgate.net This inhibition prevents the degradation of E-cadherin and leads to a corresponding decrease in N-cadherin, a mesenchymal marker often upregulated during EMT. researchgate.net Studies where Hakai was knocked down showed an increased sensitivity to the inhibitory effects of this compound, confirming that Hakai is a key mediator of the compound's anti-metastatic action in breast cancer. researchgate.netnih.gov

Chemo-sensitization Effects

This compound has been found to enhance the efficacy of conventional chemotherapy drugs, a phenomenon known as chemo-sensitization. researchgate.netnih.gov

In breast cancer cells, this compound potentiates the anti-cancer activity of docetaxel. researchgate.netnih.gov In lung cancer, it enhances the therapeutic effects of cisplatin (B142131). nih.govacs.org By downregulating survival pathways, such as the CIP2A-mediated pathway that contributes to cisplatin resistance, this compound can make malignant cells more susceptible to the cytotoxic effects of chemotherapy. nih.govacs.org This suggests that combining this compound with standard chemotherapeutic agents could be a strategy to overcome drug resistance and improve treatment outcomes. nih.gov

Table 2: Summary of this compound's Anti-Cancer Mechanisms This table is interactive. You can sort and filter the data.

Cancer Type Mechanism Key Proteins/Pathways Involved Outcome Reference
Breast Carcinoma Apoptosis Induction Caspase-8, Caspase-9, Caspase-3 Inhibition of cell viability researchgate.netnih.gov
Breast Carcinoma Autophagy Induction AMPK, mTORC1 Inhibition of cell proliferation frontiersin.orgnih.gov
Breast Carcinoma Anti-metastasis Hakai, E-cadherin, N-cadherin Attenuation of cell migration and invasion researchgate.netnih.gov
Lung Adenocarcinoma Apoptosis Induction CIP2A, PP2A, pAkt, c-Myc Inhibition of cell proliferation nih.govacs.org
Breast Carcinoma Chemo-sensitization Hakai Potentiation of Docetaxel activity researchgate.netnih.gov
Lung Carcinoma Chemo-sensitization CIP2A, pAkt Enhancement of Cisplatin effects nih.govacs.org

Anti-microbial Activities

Beyond its anti-cancer properties, this compound also possesses significant anti-microbial capabilities.

Anti-bacterial Spectrum and Efficacy, including against Methicillin-Resistant Staphylococcus aureus

This compound has demonstrated good antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.govresearchgate.net Its efficacy has been notably documented against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.govnih.govfrontiersin.org

The compound, also referred to as 6-ethoxysanguinarine (6-ES) in some studies, acts rapidly to kill MRSA. nih.govresearchgate.net Its mode of action is multifaceted, involving the disruption of the bacterial membrane and interference with metabolic functions. nih.govnih.gov This disruption leads to the production of reactive oxygen species (ROS). nih.gov Evidence also suggests that this compound may target FtsZ, a protein crucial for bacterial cell division. nih.govresearchgate.net

In addition to its direct bactericidal effects, this compound exhibits antivirulence activity by directly suppressing the hemolytic action of α-hemolysin, a key toxin produced by S. aureus. nih.govnih.gov Furthermore, in vitro studies have shown that bacteria exhibit a low propensity for developing resistance to this compound. nih.govresearchgate.net

Anti-virulence Mechanisms, including Interference with Bacterial Membrane and Metabolic Functions

This compound demonstrates significant anti-virulence activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Its mechanism is multifaceted, targeting key bacterial structures and processes rather than just inhibiting growth, which may result in a low propensity for developing drug resistance. nih.govresearchgate.net

The primary anti-virulence actions involve the disruption of the bacterial membrane and interference with essential metabolic functions. nih.gov Research shows that this compound rapidly compromises bacterial membrane integrity by collapsing the membrane potential and increasing its permeability. nih.govresearchgate.net This disruption leads to the accumulation of reactive oxygen species (ROS) within the bacterial cell, which can damage nucleic acids, proteins, and lipids, ultimately leading to cell death. nih.govresearchgate.net

Furthermore, this compound has been found to target the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govresearchgate.netresearchgate.net By interfering with FtsZ, the compound disrupts cell division, contributing to its bactericidal effect. nih.gov Molecular docking studies have visualized the potential binding of this compound to the FtsZ protein. researchgate.netresearchgate.net This interference with the membrane and FtsZ leads to significant metabolic disorders within the bacteria. nih.govresearchgate.net Beyond these direct bactericidal actions, this compound can also suppress the virulence of S. aureus by directly inhibiting the hemolytic activity of α-hemolysin, a key toxin produced by the bacterium. nih.govresearchgate.net

Table 1: Anti-virulence Mechanisms of this compound against MRSA

MechanismEffectReference
Membrane DisruptionCollapses membrane potential and increases permeability. nih.govresearchgate.net
Metabolic InterferenceInduces accumulation of Reactive Oxygen Species (ROS) and modulates metabolic processes. nih.govresearchgate.net
Protein TargetingInhibits the FtsZ protein, which is essential for bacterial cell division. nih.govresearchgate.netresearchgate.net
Virulence Factor SuppressionDirectly suppresses the hemolytic activity of α-hemolysin. nih.govresearchgate.net

Anti-fungal Properties

This compound is reported to possess anti-fungal properties. researchgate.netresearchgate.netnih.gov The plant it is extracted from, Macleaya cordata, has been traditionally used to treat tinea infections, which are fungal in nature. spandidos-publications.com While its anti-fungal activity is frequently mentioned as one of its diverse biological effects, detailed scientific studies elaborating on the specific fungal species it is effective against or its precise mechanism of anti-fungal action are not extensively covered in the available literature. researchgate.netspandidos-publications.comnih.gov

Anti-viral Activities

In addition to its antibacterial and anti-fungal potential, this compound has demonstrated notable anti-viral capabilities. researchgate.netnih.govfrontiersin.org

Research has specifically highlighted the efficacy of this compound against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). nih.gov Studies have shown that this compound can cause a significant reduction of the cytopathic effect induced by PRRSV. spandidos-publications.comnih.gov This finding points to its potential as a therapeutic agent for this economically significant viral disease in swine. nih.govresearchgate.netfrontiersin.org

Table 2: Efficacy of this compound against PRRSV

VirusObserved EffectReference
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Causes a significant reduction of the virus-induced cytopathic effect. spandidos-publications.comnih.gov

The mechanism through which this compound inhibits viral infections involves the downregulation of the virus's damaging effects on host cells. spandidos-publications.com For PRRSV, the compound is reported to exhibit its antiviral activity by mitigating the virus-induced cytopathic effect. nih.gov While the precise molecular pathways for its antiviral action are still under investigation, in other contexts like cancer cell studies, this compound has been shown to inhibit the CIP2A/PP2A/Akt signaling pathway. spandidos-publications.comnih.govmedchemexpress.com This action on fundamental cellular pathways could potentially contribute to its antiviral effects, though more direct research is needed to confirm this link in viral infections.

Anti-inflammatory and Anti-oxidant Effects

Studies have shown that this compound can alleviate inflammatory responses prompted by bacterial infections, such as those caused by MRSA. nih.govresearchgate.net It has been noted to modulate the host inflammatory response, which includes reducing the levels of pro-inflammatory cytokines like TNF-α. researchgate.net This modulation helps in mitigating the pathological consequences of excessive inflammation during an infection. nih.gov The anti-oxidant properties of this compound are also frequently cited, although the specific mechanisms are less detailed in the context of the reviewed literature. researchgate.netspandidos-publications.comnih.gov

Biological Activity and Mechanism of Action

Research Findings on Biological Effects

Ethoxysanguinarine exhibits a range of significant biological activities, with its anticancer effects being the most extensively studied. Research has demonstrated its ability to inhibit the viability of various cancer cell lines and induce programmed cell death (apoptosis). nih.gov

Anticancer Activity: The compound shows potent cytotoxic effects against breast cancer, colorectal cancer, and lung cancer cells. frontiersin.orgnih.govnih.gov It effectively inhibits cancer cell proliferation and colony formation. frontiersin.org In-vivo studies using xenograft models have also confirmed its antitumor effects. nih.gov

Induction of Autophagy: In breast cancer cells, this compound has been found to induce autophagy, a cellular process of degradation and recycling. frontiersin.org

Other Activities: Beyond its anticancer properties, this compound is reported to possess antibacterial and antiviral activities. frontiersin.org

Table 1: IC₅₀ Values of this compound in Colorectal Cancer (CRC) Cell Lines
Cell LineIC₅₀ Value (µM)Source
SW4809.37 medchemexpress.com
HCT1167.19 medchemexpress.com
HT296.55 medchemexpress.com
SW6203.57 medchemexpress.com

Molecular Mechanisms of Action

The biological effects of this compound are attributed to its ability to interact with multiple cellular targets and signaling pathways. This multi-targeted nature suggests a complex mechanism of action. frontiersin.org

CIP2A Inhibition: A primary mechanism is the downregulation of the oncoprotein CIP2A (Cancerous inhibitor of protein phosphatase 2A). spandidos-publications.comnih.gov CIP2A is an endogenous inhibitor of Protein Phosphatase 2A (PP2A), a key tumor suppressor. spandidos-publications.com By inhibiting CIP2A, this compound restores PP2A activity, which in turn dephosphorylates and inactivates pro-survival signaling molecules like Akt (Protein Kinase B). spandidos-publications.commedchemexpress.com This disruption of the CIP2A/PP2A/Akt signaling cascade is a critical factor in its ability to induce apoptosis in cancer cells. spandidos-publications.com

AMPK Activation: In breast cancer cells, this compound acts as a novel direct activator of AMP-activated protein kinase (AMPK). frontiersin.org Computational docking studies have shown that it binds directly to the allosteric drug and metabolite (ADaM) site of AMPK, stabilizing its active conformation. frontiersin.org Activated AMPK then inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, leading to the induction of autophagy. frontiersin.org

Synthesis and Analysis

Methods of Synthesis

As previously noted, ethoxysanguinarine is not typically produced via total chemical synthesis in laboratory settings for initial isolation. Its formation is a direct consequence of the extraction procedure for sanguinarine (B192314) from Macleaya cordata.

The key step is the nucleophilic addition of ethanol (B145695) to the electrophilic C-6 position of the sanguinarine molecule. This reaction is facilitated by the use of ammoniated ethanol during the crystallization phase of the isolation process. frontiersin.orgspandidos-publications.com While full synthetic pathways for the core benzophenanthridine structure exist, the most common route to obtaining this compound is through this semi-synthetic modification of the naturally occurring sanguinarine. mdpi.com

Analytical Techniques for Detection and Quantification

The detection and quantification of this compound, like other benzophenanthridine alkaloids, rely on modern analytical chemistry techniques. These methods are essential for purity assessment, structural elucidation, and concentration measurement in biological samples.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of these alkaloids from complex mixtures like plant extracts. nih.gov Thin-Layer Chromatography (TLC) is also utilized, particularly for initial separation and qualitative analysis, and can be coupled with bioautography methods to assess antimicrobial activity. nih.gov

Spectrometric Methods: Mass Spectrometry (MS), including techniques like GC-MS and tandem MS (MS/MS), is crucial for determining the molecular weight and fragmentation patterns, which confirms the compound's identity. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H- and ¹³C-NMR) is indispensable for the complete structural elucidation of the molecule, allowing for the precise assignment of all atoms within the structure. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Modifications of the Benzophenanthridine Alkaloid Core Structure

Ethoxysanguinarine belongs to the benzophenanthridine alkaloid family, a class of isoquinoline (B145761) compounds known for their wide range of biological activities, including antitumor effects. nih.gov The core structure of these alkaloids has been a focal point for medicinal chemists to generate derivatives with enhanced potency and selectivity.

Modifications to the benzophenanthridine scaffold are crucial for altering the biological activity of these compounds. Research has shown that the introduction of different functional groups at various positions on the core structure can significantly impact their efficacy. For instance, modifications at the C-6 position of the benzophenanthridine ring system have been shown to be critical for cellular activity. nih.gov Introducing groups like malonate, dialkylphosphite, and nitroalkanes at this position can enhance cytotoxicity. nih.gov

Furthermore, studies comparing derivatives of sanguinarine (B192314) and chelerythrine (B190780), two closely related benzophenanthridine alkaloids, have revealed that even subtle changes, such as the type of substituent at the C-6 position, can lead to variations in biological activity. nih.gov For example, sanguinarine derivatives with an electron-donating group at C-6 have demonstrated higher cellular activity compared to their chelerythrine counterparts. nih.gov The iminium bond (C=N+) within the core structure is also considered a key determinant for the antibacterial activity of these alkaloids. researchgate.net

Impact of Structural Substituents on Biological Activities

The biological activities of this compound and its analogs are profoundly influenced by the nature and position of substituents on the benzophenanthridine core. This compound itself, a derivative of sanguinarine, is formed during the isolation process upon crystallization with ammoniated ethanol (B145695). d-nb.info It retains significant biological properties, including antibacterial and anticancer activities. researchgate.netd-nb.info

Research has highlighted the importance of specific substitutions in dictating the pharmacological effects. For example, the presence of an ethoxy group at the C-6 position in this compound is a key structural feature. Studies on other benzophenanthridine alkaloids have shown that substituents at the C-6 position play a crucial role in their cytotoxic effects. mdpi.com Derivatives with cyano and malonic ester groups at this position exhibited higher cytotoxic activity against leukemia cell lines. mdpi.com

The substituents at the 7 and 8 positions also influence the antibacterial activities of these compounds against different bacterial strains. researchgate.net Moreover, the substitution pattern on the aromatic rings can modulate the antitumor activity. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can affect the potency and selectivity of the compounds. nih.gov A study on rhoifoline B derivatives showed that modifications at the 11-position with hydroxy substitutions influenced their inhibitory selectivity. nih.gov

This compound has been shown to inhibit the growth of various cancer cells, including breast and lung cancer. nih.govnih.govresearchgate.net This activity is partly attributed to its ability to downregulate the oncoprotein CIP2A, leading to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A). d-nb.infomedchemexpress.com

Design and Synthesis of Novel this compound Derivatives

The promising biological profile of this compound has spurred the design and synthesis of novel derivatives with the aim of improving their therapeutic potential. The development of new analogs often involves retaining the core benzophenanthridine scaffold while introducing various substituents to explore the structure-activity relationships. researchgate.nettubitak.gov.trmdpi.com

One common strategy is the modification at the C-6 position of the sanguinarine or chelerythrine core, from which this compound is derived. mdpi.com Synthetic approaches have been developed to introduce a variety of functional groups at this position to enhance antileukemia activity. mdpi.com These synthetic efforts have led to the creation of a library of derivatives, allowing for a systematic evaluation of the impact of different substituents. mdpi.com

The synthesis of these derivatives often starts from readily available natural benzophenanthridine alkaloids like sanguinarine and chelerythrine. mdpi.com Chemical reactions such as reduction, oxidation, and nucleophilic addition to the iminium bond are employed to create new analogs. researchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods like NMR and mass spectrometry. researchgate.netresearchgate.net

For instance, a biotinylated derivative of this compound (Bio-Eth) has been synthesized to facilitate studies on its molecular targets. frontiersin.org This derivative retained inhibitory activity comparable to the parent compound, demonstrating that modifications for probing biological mechanisms are feasible without significant loss of potency. frontiersin.org The design of such derivatives is crucial for identifying the cellular partners of this compound and elucidating its mechanism of action. frontiersin.org

Application of Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR))

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are increasingly being used to understand and predict the biological activities of chemical compounds, including benzophenanthridine alkaloids. mdpi.comajrconline.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This approach helps in identifying key structural features (descriptors) that are responsible for the observed pharmacological effects. nih.gov

In the context of this compound and its analogs, QSAR can be a powerful tool to guide the design of new derivatives with improved properties. ajrconline.org By analyzing a series of compounds with known activities, a QSAR model can be developed to predict the activity of yet-to-be-synthesized molecules, thereby reducing the time and cost associated with drug discovery. ajrconline.orgnih.gov These models can incorporate various descriptors, including 2D and 3D structural information, physicochemical properties, and quantum chemical parameters. mdpi.comajrconline.org

The application of computational approaches extends beyond QSAR. Molecular docking studies, for example, can be used to predict the binding mode of this compound and its derivatives with their biological targets, such as proteins and enzymes. researchgate.net This can provide insights into the molecular basis of their activity and help in rationalizing the observed structure-activity relationships. nih.gov For instance, understanding how this compound interacts with its target, AMP-activated protein kinase (AMPK), at the molecular level can guide the design of more potent activators. frontiersin.org

However, it is important to note that discontinuities in SAR, known as activity cliffs, where small structural changes lead to large changes in activity, can pose a challenge for QSAR models. nih.gov Therefore, an integrated approach that combines computational modeling with experimental validation is often the most effective strategy for the development of new therapeutic agents based on the this compound scaffold. nih.gov

Future Directions and Research Gaps

Comprehensive Mechanistic Elucidation in Diverse Disease Models

The current understanding of ethoxysanguinarine's mechanism of action is primarily centered on its anti-cancer effects, where it appears to function as a multi-targeted agent. nih.gov In colorectal cancer cells, it inhibits the oncoprotein CIP2A (Cancerous inhibitor of protein phosphatase 2A), which in turn activates the tumor-suppressing protein phosphatase 2A (PP2A) and downregulates the pro-survival Akt signaling pathway. spandidos-publications.comspandidos-publications.com Similarly, in lung cancer models, this compound-induced downregulation of CIP2A has been shown to inhibit cell proliferation and induce apoptosis. kib.ac.cn

In breast cancer, the mechanisms identified are more varied. One line of research demonstrates that this compound directly binds to and activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, leading to autophagy-mediated inhibition of cancer cell proliferation. nih.govfrontiersin.org Another study revealed its ability to inhibit Hakai, an E3 ubiquitin-ligase, which attenuates breast cancer cell migration and invasion. researchgate.netnih.gov It also triggers both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 8, 9, and 3. researchgate.netnih.gov

A significant gap remains in understanding how these mechanisms translate across a wider array of diseases. Future research must expand beyond the current cancer models to include other areas where its parent compounds have shown activity, such as inflammation and microbial infections. spandidos-publications.comresearchgate.net It is also crucial to determine if these pathways (CIP2A, AMPK, Hakai) are interconnected or if this compound's effects are context-dependent, varying with cell and tissue type. A comprehensive mechanistic investigation in diverse disease models is essential to define its full therapeutic scope.

Cell Line ModelPrimary Target/PathwayObserved EffectReference(s)
Breast Cancer (MCF7, MDA-MB-231)Hakai InhibitionInhibition of metastasis, induction of apoptosis, sensitization to docetaxel. researchgate.netnih.gov
Breast Cancer (MCF-7, MDA-MB-231, MDA-MB-436)AMPK ActivationInduction of autophagy, inhibition of cell proliferation. nih.govfrontiersin.org
Colorectal Cancer (SW620, HT29)CIP2A InhibitionInhibition of cell viability, induction of apoptosis via PP2A/Akt pathway. medchemexpress.comspandidos-publications.com
Lung Cancer CIP2A InhibitionDownregulation of c-Myc and pAkt, inhibition of proliferation, sensitization to cisplatin (B142131). kib.ac.cn
Gastric Cancer (SGC7901/DDP)CIP2A TargetingInhibition of proliferation, induction of apoptosis and autophagy in cisplatin-resistant cells. researcher.life

Exploration of Synergistic Effects with Conventional Therapeutic Agents

Preliminary evidence strongly suggests that this compound can act as a chemosensitizing agent, enhancing the efficacy of conventional cancer therapies. nih.gov In breast cancer cells, it was found to potentiate the anti-cancer activity of docetaxel. researchgate.netnih.gov Similarly, in lung cancer cells, it enhances the effects of cisplatin. kib.ac.cnmdpi.com This synergy is a promising area of research, as it could allow for lower doses of cytotoxic chemotherapies, potentially reducing their associated side effects.

Future studies should systematically screen for synergistic interactions between this compound and a broad spectrum of therapeutic agents. This includes not only other chemotherapies but also targeted therapies (e.g., kinase inhibitors) and immunotherapies. Investigating the molecular basis for this synergy is a critical research gap. For instance, understanding how this compound's inhibition of CIP2A or Hakai sensitizes cells to DNA-damaging agents like cisplatin could lead to the rational design of combination therapies. researchgate.netkib.ac.cn These explorations should be conducted across various cancer types to identify where such combinations would be most effective.

Cancer ModelConventional AgentObserved Synergistic EffectReference(s)
Breast Cancer Docetaxel (DTX)Potentiated anti-cancer activity and sensitization of cancer cells to DTX. researchgate.netnih.gov
Lung Cancer CisplatinEnhanced inhibitory effects on malignant cells. kib.ac.cnmdpi.com
Non-Small Cell Lung Cancer General ChemotherapyHighlighted as a natural compound with potential to sensitize cancer cells. nih.govmdpi.com
Head and Neck Squamous Cell Carcinoma CisplatinA related compound, Chelerythrine (B190780), increased cisplatin sensitivity, suggesting a potential avenue for this compound. frontiersin.org

Research into Advanced Drug Delivery Systems for Enhanced Bioavailability

A significant hurdle for the clinical development of many natural alkaloids, including this compound, is their poor aqueous solubility and consequently low bioavailability. researchgate.netresearchgate.net This makes achieving therapeutic concentrations in target tissues challenging. Limited research exists on the in vivo pharmacokinetics of this compound, but the available data points to these challenges. researchgate.net

Addressing this gap requires dedicated research into advanced drug delivery systems. The development and pharmacokinetic study of an this compound nanoemulsion is a step in this direction, but much more work is needed. researchgate.netchemicalbook.com Future research should explore a variety of nanotechnology-based platforms, such as liposomes, polymeric nanoparticles, and micelles, which have successfully improved the bioavailability of other poorly soluble drugs. dovepress.comnih.gov These carrier systems can enhance solubility, protect the compound from premature degradation, prolong circulation time, and potentially enable targeted delivery to diseased tissues, thereby increasing efficacy and reducing systemic exposure. mdpi.com

Investigation of Specificity and Potential Off-Target Effects

While studies have identified specific molecular targets for this compound, such as CIP2A and Hakai, the full spectrum of its cellular interactions remains unknown. researchgate.netmedchemexpress.com The fact that it modulates multiple distinct pathways could imply it is a multi-targeted drug, or it could indicate the existence of undiscovered off-target effects. nih.gov The distinction is critical for therapeutic development.

A major research gap is the lack of a comprehensive, unbiased screen for its protein binding partners and cellular effects. Future investigations should employ advanced techniques like proteomics and chemoproteomics to create a complete interaction profile of the compound. This will help validate its known targets and uncover any potential off-target interactions that could lead to adverse effects. frontiersin.org Understanding the specificity of this compound is paramount for predicting its safety profile and for designing therapies that maximize on-target efficacy while minimizing unintended consequences. researchgate.net

Development of Novel Therapeutic Applications and Clinical Potential

The vast majority of research on this compound has been concentrated on its anti-cancer properties. mdpi.com While this is a promising field, its known biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral effects, remain largely unexplored from a therapeutic development standpoint. spandidos-publications.comresearchgate.netresearchgate.net

A crucial future direction is to investigate the clinical potential of this compound beyond oncology. For example, its antibacterial properties could be explored in the context of rising antibiotic resistance. researchgate.net Its anti-inflammatory mechanisms could be studied in models of chronic inflammatory diseases. The initial findings of its activity against the porcine reproductive and respiratory syndrome virus suggest a potential for developing antiviral applications. spandidos-publications.com Broadening the scope of research into these areas could unlock novel therapeutic uses for this versatile compound and significantly expand its clinical potential.

Q & A

Q. What is the primary molecular mechanism by which ESG exerts anti-cancer effects?

ESG downregulates CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) at both mRNA and protein levels, leading to PP2A phosphatase activation. This inhibits oncogenic pathways such as c-Myc stabilization and pAKT signaling, inducing apoptosis and suppressing proliferation . Key assays include:

  • Western blotting for CIP2A, c-Myc, and pAKT quantification.
  • PP2A activity assays using malachite green phosphate detection .

Q. Which experimental models are validated for studying ESG’s efficacy?

Common in vitro models include:

  • Lung cancer : H1975 (EGFR-mutant), A549 (KRAS-mutant) cells .
  • Colorectal cancer : SW620 (metastatic), HT29 cells .
  • Breast cancer : MCF7 (ER+), MDA-MB-231 (triple-negative) cells . Dosing ranges: 1–5 μM for lung/colorectal cells; IC50 varies by cell line (e.g., 3.57 μM in SW620 vs. 6.55 μM in HT29) .

Q. What standard assays quantify ESG’s cytotoxic and apoptotic effects?

  • MTT assays for viability (IC50 calculation using CalcuSyn software) .
  • Flow cytometry with Annexin V/PI staining to confirm apoptosis .
  • Western blotting for PARP cleavage, caspase-3/8/9 activation .

Advanced Research Questions

Q. How do researchers address variability in ESG’s IC50 across cell lines?

Variability arises from cell-specific factors (e.g., CIP2A basal expression, drug uptake efficiency). Mitigation strategies include:

  • Pre-screening CIP2A expression via qPCR/Western blot .
  • Standardizing assay conditions (e.g., 24-hour treatment, serum-free media) .
  • Validating results with orthogonal methods (e.g., siRNA-mediated CIP2A knockdown) .

Q. What challenges arise in analyzing the CIP2A-PP2A-pAKT pathway post-ESG treatment?

  • Protein stability : Use cycloheximide (CHX) to block synthesis and track CIP2A degradation kinetics .
  • Phosphorylation dynamics : Combine PP2A inhibitors (e.g., okadaic acid) to isolate pathway contributions .
  • Data contradictions : Discrepancies in pAKT inhibition may stem from cell-specific PP2A isoforms; validate with phospho-specific antibodies .

Q. How does ESG enhance chemotherapeutic agents like cisplatin or docetaxel?

ESG synergizes with cisplatin in lung cancer by:

  • Amplifying apoptosis (increased PARP cleavage, caspase activation) .
  • Overcoming cisplatin resistance via CIP2A-mediated PP2A activation . In breast cancer, ESG sensitizes cells to docetaxel by inhibiting Hakai, an E3 ubiquitin ligase implicated in metastasis .

Q. What methodological controls are critical in ESG combination therapy studies?

  • Dose matrix designs (e.g., Chou-Talalay method) to calculate synergy scores (CI values) .
  • Rescue experiments with CIP2A overexpression plasmids to confirm target specificity .
  • Pharmacokinetic compatibility checks (e.g., staggered vs. concurrent dosing) .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in ESG studies?

  • Deposit raw data (e.g., Western blot images, flow cytometry FCS files) in public repositories per FAIR principles .
  • Report detailed experimental protocols (e.g., antibody catalog numbers, instrument settings) .
  • Use positive controls (e.g., celastrol for CIP2A degradation) and validate findings in ≥2 cell lines .

Q. What in vivo models validate ESG’s anti-tumor efficacy?

Limited in vivo data exist, but prior studies suggest:

  • Xenograft models : Subcutaneous implantation of A549 or SW620 cells in nude mice .
  • Dosing : 5–10 mg/kg intraperitoneal injections, monitoring tumor volume and CIP2A IHC .
  • Toxicity profiling : Track liver/kidney function biomarkers due to ESG’s alkaloid nature .

Controversies and Open Questions

Q. Why do some studies report conflicting effects of ESG on autophagy vs. apoptosis?

ESG’s activation of AMPK in breast cancer induces autophagy (LC3-II upregulation), which may antagonize apoptosis in nutrient-rich conditions. Resolve by:

  • Time-course experiments to track autophagy-apoptosis crosstalk .
  • Inhibitor studies (e.g., chloroquine for autophagy blockade) .

Q. How can researchers reconcile ESG’s dual roles in PP2A activation and Hakai inhibition?

Tissue-specific context matters:

  • In lung/colorectal cancer, CIP2A-PP2A is the dominant pathway .
  • In breast cancer, Hakai inhibition drives anti-metastatic effects .
    Use CRISPR/Cas9 knockouts to dissect pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.